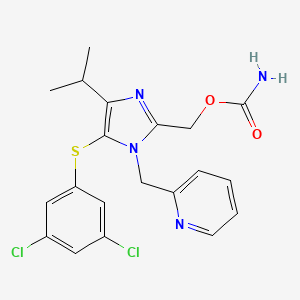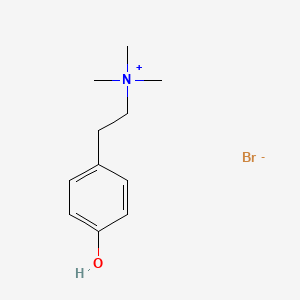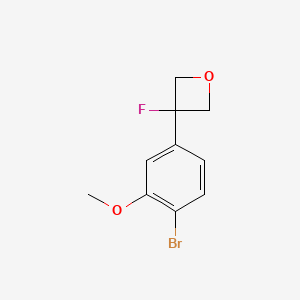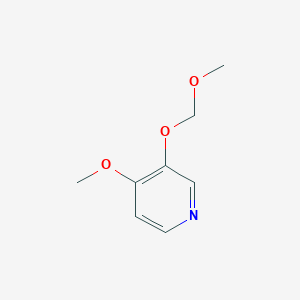
4-Methoxy-3-(methoxymethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of methoxy and methoxymethoxy groups attached to the pyridine ring, which influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-(methoxymethoxy)pyridine can be synthesized through various methods. One common method involves the reaction of 4-methoxypyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic hydrogenation of 4-methoxypyridine-N-oxide is another method that has been studied for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxymethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 4-methoxy-3-(methoxymethyl)pyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(methoxymethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(methoxymethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can influence the binding affinity and specificity of the compound to its targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: A simpler derivative with only a methoxy group attached to the pyridine ring.
3-Methoxypyridine: Another isomer with the methoxy group at the 3-position.
2-Methoxypyridine: An isomer with the methoxy group at the 2-position.
Uniqueness
4-Methoxy-3-(methoxymethoxy)pyridine is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-methoxy-3-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C8H11NO3/c1-10-6-12-8-5-9-4-3-7(8)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
BFMLQJRPIFLBRU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CN=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


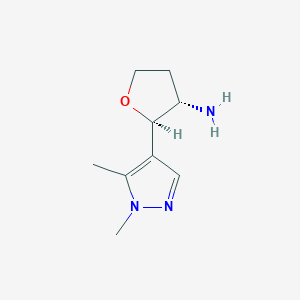

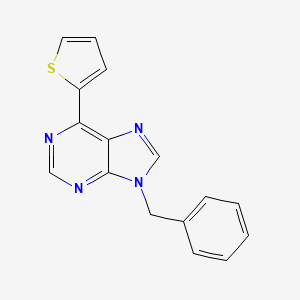
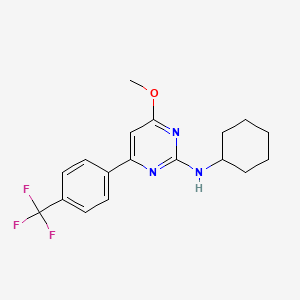
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
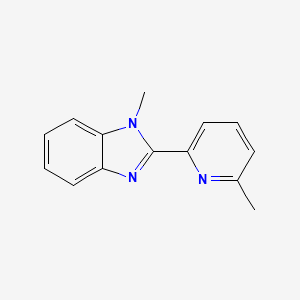
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
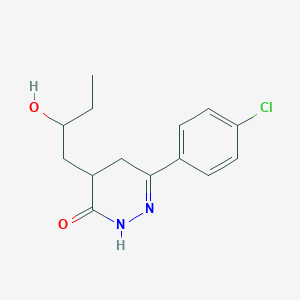
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
